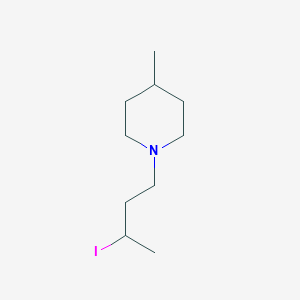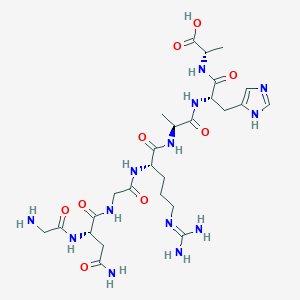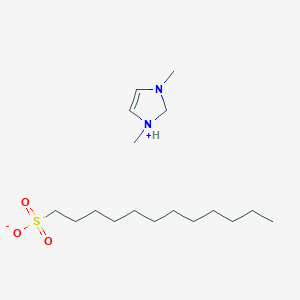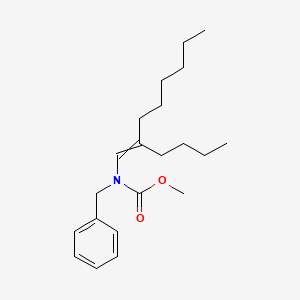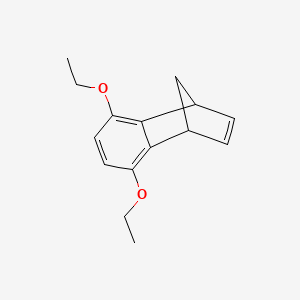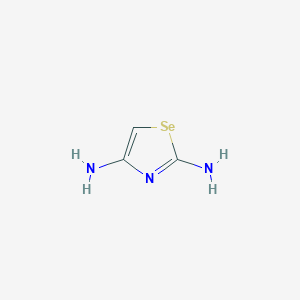
1,3-Selenazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Selenazole-2,4-diamine is a selenium-containing heterocyclic compound. Selenium, an element with properties similar to sulfur and oxygen, plays a crucial role in various biological processes.
Preparation Methods
The synthesis of 1,3-selenazole-2,4-diamine typically involves the cyclization of selenoureas with α-haloketones. This reaction is carried out under mild conditions, often in the presence of a base such as pyridine . The selenoureas are usually prepared by reacting Woollins’ reagent with cyanamides, followed by hydrolysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
1,3-Selenazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Reagents and Conditions: Common reagents include halogens for halogenation and nitric acid for nitration.
Scientific Research Applications
1,3-Selenazole-2,4-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-selenazole-2,4-diamine involves its interaction with various molecular targets. Selenium in the compound can mimic the activity of sulfur and oxygen, participating in redox reactions and protecting biomembranes from oxidative damage . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
1,3-Selenazole-2,4-diamine can be compared with other selenium-containing heterocycles, such as:
Selenazofurin: A potent antiviral agent.
Amselamine: A selective histamine H2-agonist.
Selenazolotriazolopyrimidines: Compounds with unique biological activities and potential therapeutic applications.
Compared to these compounds, this compound stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields.
Properties
CAS No. |
832134-10-8 |
|---|---|
Molecular Formula |
C3H5N3Se |
Molecular Weight |
162.06 g/mol |
IUPAC Name |
1,3-selenazole-2,4-diamine |
InChI |
InChI=1S/C3H5N3Se/c4-2-1-7-3(5)6-2/h1H,4H2,(H2,5,6) |
InChI Key |
ZULUOWLUIDJQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C([Se]1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
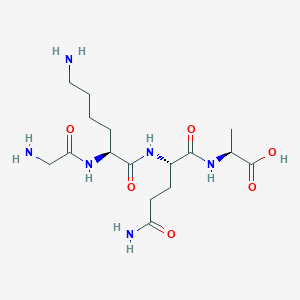
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
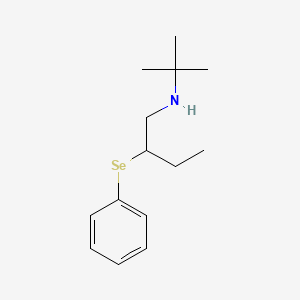
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
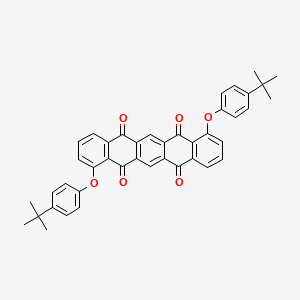

![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
